o-Benzyl-d-tyrosine
Overview
Description
Synthesis Analysis
O-Benzyl-d-tyrosine can be synthesized through anionic and ring-opening polymerization under high-vacuum techniques . It has been used as a building block in the synthesis of amphiphilic block co-polypeptides .Chemical Reactions Analysis
Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Physical And Chemical Properties Analysis
O-Benzyl-d-tyrosine is stable under normal conditions . It is slightly soluble in water .Scientific Research Applications
Role in Enzymatic Hydroxylation
o-Benzyl-d-tyrosine plays a significant role in enzymatic hydroxylation processes. Research on tyrosine hydroxylase, an enzyme catalyzing the hydroxylation of tyrosine to dihydroxyphenylalanine, highlighted the use of derivatives like 4-methylphenylalanine for understanding the mechanism of benzylic hydroxylation. This process involves high valence iron-oxo species as intermediates, indicating the crucial role of tyrosine derivatives in enzymatic reactions and potential applications in studying enzyme mechanisms (Frantom, Pongdee, Sulikowski, & Fitzpatrick, 2002).
Involvement in Oxidative Stress
In the context of oxidative stress, o-tyrosine, a derivative of o-Benzyl-d-tyrosine, has been identified as a product of benzyl ring oxidation. This compound, along with other tyrosine isomers, has been used as a biological marker for oxidative stress. These isomers are involved in cell and tissue damage, indicating their significance in understanding and potentially managing oxidative stress-related diseases (Ipson & Fisher, 2016).
Peptide Synthesis
In peptide synthesis, the benzyl group in o-Benzyl-d-tyrosine has been examined for its role in protecting the side chains of tyrosine and aspartic acid. Modifications in acidolytic deprotection techniques and the study of side reactions demonstrate the importance of tyrosine derivatives in peptide synthesis and the development of more efficient synthetic methods (Bodanszky, Tolle, Deshmane, & Bodanszky, 2009).
Synthesis of Tyrosine Sulphate-Containing Peptides
Tyrosine derivatives like o-Benzyl-d-tyrosine have been employed in the synthesis of tyrosine sulphate-containing peptides, crucial for various biological functions. Novel approaches for such syntheses have been developed, highlighting the adaptability and importance of tyrosine derivatives in complex peptide synthesis (Futaki, Taike, Akita, & Kitagawa, 1992).
Electrochemical Sensing Applications
o-Benzyl-d-tyrosine derivatives have applications in electrochemical sensors for detecting various biological compounds, demonstrating their utility in biomedical diagnostics and monitoring (Atta, Galal, & El-Gohary, 2020).
Metabolic Engineering
In metabolic engineering, o-Benzyl-d-tyrosine is a key compound for optimizing yeast strains for L-tyrosine production, which is a precursor for various valuable secondary metabolites. This highlights its role in industrial biotechnology and metabolic pathway studies (Gold et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Benzyl-d-tyrosine | |
CAS RN |
65733-15-5 | |
Record name | o-Benzyl-D-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-BENZYL-D-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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